molecular formula C6H7KO5 B14806722 Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate

Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate

Cat. No.: B14806722
M. Wt: 198.21 g/mol
InChI Key: PYBXHDCDMZPWJJ-MMALYQPHSA-M
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Description

Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate (CAS 153831-86-8) is a high-value chiral oxirane derivative with the molecular formula C6H7KO5 and a molecular weight of 198.21 g/mol. This compound serves as a critical synthetic intermediate and active scaffold in medicinal chemistry research. Recent studies highlight the significant antiproliferative activity of oxirane-2-carboxylate derivatives. A 2024 study demonstrated that such derivatives exhibit potent effects on lung and colon cancer cell lines, with IC50 values under 100 µM. Notably, these molecules showed a much higher cytotoxic effect in colon cancer cells compared to the common chemotherapeutic agent cisplatin . Molecular docking and dynamics simulations suggest that active derivatives bind stably to cyclin-dependent kinase 1 (CDK1), a crucial enzyme in cancer cell proliferation, indicating a potential mechanism of action for their anticancer activity . Furthermore, related epoxide compounds are investigated as cysteine protease inhibitors, pointing to a broader range of biochemical applications . This product is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7KO5

Molecular Weight

198.21 g/mol

IUPAC Name

potassium;(2S,3S)-3-ethoxycarbonyloxirane-2-carboxylate

InChI

InChI=1S/C6H8O5.K/c1-2-10-6(9)4-3(11-4)5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/t3-,4-;/m0./s1

InChI Key

PYBXHDCDMZPWJJ-MMALYQPHSA-M

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](O1)C(=O)[O-].[K+]

Canonical SMILES

CCOC(=O)C1C(O1)C(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate typically involves the reaction of an appropriate precursor with an oxidizing agent to form the oxirane ring. One common method is the epoxidation of an alkene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the formation of the desired epoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Flow microreactor technology allows for precise control over reaction parameters, such as temperature and pressure, leading to a more efficient and scalable synthesis process .

Chemical Reactions Analysis

Epoxide Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack , with regioselectivity influenced by reaction conditions:

Azide-Mediated Opening

Reaction with sodium azide (NaN₃) followed by Staudinger conditions (triphenylphosphine) converts the epoxide to aziridine-2-carboxylates. Stereochemical inversion occurs at both carbons during this process .

Aminolysis

The epoxide reacts with amines (e.g., propargylamine) under coupling agents (DCC/HOBt) to form amide-linked derivatives . For example:

  • Hexyl (2R,3R)-3-(N-propargylaminocarbonyl)oxirane-2-carboxylate is synthesized in 42% yield using DCC, DMAP, and Boc₂O .

Alcoholysis

In acidic or basic conditions, the oxirane ring opens with alcohols. For instance, treatment with hexanol or octanol in DMSO forms esters with retained stereochemistry .

Carboxylate Group Reactivity

The potassium carboxylate participates in acyl transfer reactions when converted to the free acid:

Peptide Coupling

Activation with N,N′-dicyclohexylcarbodiimide (DCC) enables amide bond formation with amines. Example:

AmineProductYieldReference
HexylamineBoc-L-methionine–hexylamide conjugate96%
3-AminopentaneEthyl (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate–pentylamide42%

Esterification

The free acid reacts with alcohols (e.g., allyl alcohol) under DCC/HOBt to form esters like allyl (2R,3R)-3-(N-propargylaminocarbonyl)oxirane-2-carboxylate .

Biological Activity

The compound’s derivatives show protease inhibition . For example:

  • Aziridinyl and oxirane-2-carboxylates inhibit coronaviral main protease (Mᵖʳᵒ) with IC₅₀ values as low as 15 µM .

Table 1: Epoxide Ring-Opening Reactions

NucleophileConditionsProductYieldReference
NaN₃EtOH, 0°C → RTAziridine-2-carboxylate65%
PropargylamineDCC/HOBt, DMSOHexyl propargylamide42%
HexanolBoc₂O, Et₃NHexyl ester63%

Table 2: Carboxylate Reactivity

Reaction TypeReagentsProductYieldReference
Amide couplingDCC/HOBtBoc-L-methionine–hexylamide96%
EsterificationDCC/DMAPAllyl ester66%

Scientific Research Applications

Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms involving epoxide intermediates.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical compounds, particularly those involving epoxide intermediates.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new chemical bonds.

Comparison with Similar Compounds

Potassium Salts of Epoxide Carboxylates

Compound Name Key Features Synthesis Method Thermal Stability (DSC) Biological Activity
Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate (2S,3S) stereochemistry; ethoxycarbonyl and carboxylate groups Hydrolysis of ethyl ester with KOH/NaOH Exothermic peak at 177°C Cathepsin inhibition
Potassium (S)-oxirane-2-carboxylate (CAS 82044-23-3) Lacks ethoxycarbonyl group; simpler structure Direct salt formation Not reported Enzyme inhibition (unspecified)
Potassium 3-butyloxirane-2-carboxylate (CAS 38330-80-2) Butyl substituent instead of ethoxycarbonyl Ester hydrolysis Not reported Unknown

Key Differences :

  • Substituents : The ethoxycarbonyl group in the target compound enhances lipophilicity and may influence binding affinity compared to simpler carboxylates.
  • Stereochemistry : The (2S,3S) configuration is essential for cathepsin inhibition, as enantiomeric forms (e.g., 2R,3R) show reduced activity .

Ethyl Ester Derivatives

Compound Name Key Features Synthesis Method Solubility Biological Activity
Ethyl (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate (precursor) Ester form of target compound; lipophilic Click chemistry or esterification Low in water Prodrug; hydrolyzed to active form
Ethyl (2S)-oxirane-2-carboxylate (CAS 111058-34-5) Lacks ethoxycarbonyl group; (2S) stereochemistry Esterification Low in water Intermediate in synthesis
EpoY (SML2301) Ethyl ester with hydroxyphenyl substituent; (2S,3S) configuration Multi-step organic synthesis Soluble in DMSO Vasohibin/SVBP inhibitor

Key Differences :

  • Bioavailability : The potassium salt form (target compound) has higher aqueous solubility, enabling better systemic distribution compared to lipophilic esters.
  • Activity : Ester derivatives like EpoY target different enzymes (vasohibin vs. cathepsin), highlighting the role of substituents in specificity .

Triazole-Modified Epoxides

Compound Name (Example) Key Features Synthesis Method Yield Biological Activity
(2S,3S)-ethyl-3-((S)-1-oxo-1-(1-phenyl-1H-1,2,3-triazol-4-yl)methylamino)... Triazole ring substituent; (2S,3S) configuration Click chemistry 92.6% Calpain inhibition
(2S,3S)-3-((S)-1-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylamino)... Fluorophenyl-triazole substituent Click chemistry + hydrolysis 76.2% Enzyme inhibition (unspecified)

Key Differences :

  • Synthetic Efficiency : Click chemistry achieves high yields (>90%) but introduces bulkier substituents that may alter pharmacokinetics .
  • Target Specificity : Triazole-modified epoxides often target proteases like calpain, whereas the target compound focuses on cathepsin .

Stereochemical Variants

Compound Name Stereochemistry Key Features Biological Activity
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate (2R,3S) Phenyl substituent; different configuration Unknown
Ethyl (2S,3R)-3-(ethoxycarbonyl)oxirane... (2S,3R) Enantiomeric form of target compound Reduced cathepsin inhibition

Key Insight :

  • Stereochemical Purity: The (2S,3S) configuration is indispensable for the target compound's activity; even minor enantiomeric impurities can drastically reduce efficacy .

Biological Activity

Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate, with the CAS number 153831-86-8, is a compound of interest in various fields of biological and medicinal chemistry. Its unique structural properties and reactivity make it a valuable candidate for research into its biological activity, particularly in drug development and therapeutic applications.

  • Molecular Formula : C₆H₈KO₅
  • Molecular Weight : 199.223 g/mol
  • IUPAC Name : (2S,3S)-3-ethoxycarbonyloxirane-2-carboxylic acid; potassium

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This characteristic allows it to interact with nucleophiles in biological systems, leading to modifications of proteins and other biomolecules. Such interactions can alter the functions and activities of these biomolecules, potentially influencing various cellular pathways.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of oxirane derivatives on cancer cell lines. For instance, a study found that several oxirane-2-carboxylate derivatives exhibited significant cytotoxicity against lung and colon cancer cell lines, with IC₅₀ values below 100 µM. Notably, this compound was included in a series of compounds that showed enhanced cytotoxic effects compared to conventional chemotherapeutics like cisplatin .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A study assessed the cytotoxicity of various oxirane derivatives, including this compound. The results indicated that these compounds could significantly inhibit the proliferation of cancer cells by targeting critical enzymes involved in cell cycle regulation such as cyclin-dependent kinase 1 (CDK1) .
  • Molecular Docking Studies :
    • Molecular docking simulations demonstrated that this compound binds effectively to CDK1. The binding affinity was calculated using molecular mechanics Poisson-Boltzmann surface area (MMPBSA) methods, indicating a stable interaction that could be exploited for therapeutic purposes .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is provided below:

Compound NameMolecular FormulaAntiproliferative ActivityBinding Affinity to CDK1
This compoundC₆H₈KO₅High (IC₅₀ < 100 µM)Strong
Compound AC₆H₈O₅Moderate (IC₅₀ ~ 150 µM)Moderate
Compound BC₆H₈O₄Low (IC₅₀ > 200 µM)Weak

This table illustrates that this compound exhibits superior biological activity compared to other related compounds.

Q & A

Basic Synthesis and Stereochemical Control

Q: What synthetic routes are used to prepare Potassium (2S,3S)-3-(ethoxycarbonyl)oxirane-2-carboxylate, and how is stereochemical integrity maintained during synthesis? A: The compound is synthesized via stereoselective epoxidation of a precursor alkene, followed by carboxylation. Key steps include:

  • Epoxidation : Using Sharpless or Jacobsen-Katsuki conditions with chiral catalysts to achieve the (2S,3S) configuration .
  • Carboxylation : Reaction with potassium carbonate under controlled pH to form the carboxylate salt.
  • Purification : Recrystallization or chromatography to isolate the enantiomerically pure product.
    Stereochemical validation is confirmed via polarimetry and chiral HPLC .

Analytical Characterization

Q: Which advanced analytical techniques confirm the stereochemistry and purity of this compound? A:

  • NMR Spectroscopy : 2D NOESY or COSY to resolve spatial interactions between protons, confirming the (2S,3S) configuration .
  • HPLC : Chiral stationary phases (e.g., cellulose derivatives) assess enantiomeric purity (≥97% as per analytical standards) .
  • X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges for epoxides.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₃H₃KO₃) .

Stability and Storage Protocols

Q: How should this compound be stored to prevent degradation, and what assays monitor stability? A:

  • Storage : Inert atmosphere (argon/nitrogen), desiccated at –20°C to minimize hydrolysis of the epoxide ring .
  • Stability Assessment :
    • HPLC : Track degradation products (e.g., diol formation from ring opening) .
    • Thermogravimetric Analysis (TGA) : Monitor thermal stability under storage conditions.

Reactivity in Ring-Opening Reactions

Q: How does the (2S,3S) configuration influence nucleophilic ring-opening reactions? A: The stereochemistry directs nucleophilic attack to the less hindered C2 position, enabling regioselective synthesis of β-hydroxy esters or amino alcohols. Example:

  • Aminolysis : Reaction with amines yields chiral β-amino alcohols, useful in pharmaceutical intermediates .
  • Acid-Catalyzed Hydrolysis : Produces vicinal diols with retained stereochemistry, critical for asymmetric synthesis .

Addressing Literature Contradictions

Q: How can researchers resolve discrepancies in reported biological activities or synthetic yields? A:

  • Systematic Replication : Reproduce experiments using standardized protocols (e.g., catalyst loading, solvent systems) .
  • Meta-Analysis : Cross-reference data from peer-reviewed journals (avoiding non-academic sources like ).
  • Control Experiments : Isolate variables (e.g., moisture levels) affecting epoxide stability .

Computational Modeling Applications

Q: What computational methods predict this compound’s reactivity or interactions? A:

  • Density Functional Theory (DFT) : Models transition states for epoxide ring-opening reactions, guiding catalyst design .
  • Molecular Docking : Screens interactions with enzymes (e.g., epoxide hydrolases) to predict metabolic pathways .

Role in Asymmetric Catalysis

Q: How is this compound employed as a chiral synthon in complex molecule synthesis? A:

  • Pharmaceutical Intermediates : Used to construct β-lactam antibiotics or protease inhibitors via stereoretentive transformations .
  • Natural Product Synthesis : Serves as a precursor for polyketide frameworks, leveraging its rigid oxirane core .

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